molecular formula C13H17NO B13249380 4-(Aminomethyl)-4-phenylcyclohexan-1-one

4-(Aminomethyl)-4-phenylcyclohexan-1-one

Cat. No.: B13249380
M. Wt: 203.28 g/mol
InChI Key: LPFXJNOQWFQIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-4-phenylcyclohexan-1-one is an organic compound that features a cyclohexane ring substituted with an aminomethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-4-phenylcyclohexan-1-one typically involves the reaction of cyclohexanone with benzylamine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through additional reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-4-phenylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and nucleophiles like amines and alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Aminomethyl)-4-phenylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-4-phenylcyclohexan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but differs in the presence of a benzoic acid moiety.

    4-(Aminomethyl)-4-methylcyclohexan-1-one: Similar structure with a methyl group instead of a phenyl group.

    4-(Aminomethyl)-4-ethylcyclohexan-1-one: Contains an ethyl group in place of the phenyl group.

Uniqueness

4-(Aminomethyl)-4-phenylcyclohexan-1-one is unique due to the presence of both the aminomethyl and phenyl groups on the cyclohexane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-(aminomethyl)-4-phenylcyclohexan-1-one

InChI

InChI=1S/C13H17NO/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5H,6-10,14H2

InChI Key

LPFXJNOQWFQIFT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(CN)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.